molecular formula C5H4BrNO2S B2786539 2-Bromo-3-methyl-5-nitrothiophene CAS No. 56182-39-9

2-Bromo-3-methyl-5-nitrothiophene

Cat. No.: B2786539
CAS No.: 56182-39-9
M. Wt: 222.06
InChI Key: ILEZTVGLBNABDK-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitrothiophene is a useful research compound. Its molecular formula is C5H4BrNO2S and its molecular weight is 222.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methyl-5-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)10-5(3)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEZTVGLBNABDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Brominated Nitrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated nitrothiophenes are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. Their unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and the halogen substituent on the thiophene ring, make them valuable intermediates in drug discovery and materials science.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing various isomers of brominated nitrothiophenes. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and discuss the critical parameters that influence regioselectivity and yield. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions in the design and execution of synthetic routes toward these important molecules.

Introduction: The Significance of Brominated Nitrothiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a nitro group and a bromine atom onto this five-membered heterocycle significantly modulates its reactivity and biological activity. The potent electron-withdrawing nature of the nitro group makes the thiophene ring susceptible to nucleophilic attack, while the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions.[1][5] This dual functionality has led to the incorporation of brominated nitrothiophene moieties into a diverse range of bioactive molecules, including kinase inhibitors, GPCR modulators, and antiplatelet agents.[1][6] Furthermore, these compounds are valuable precursors for the synthesis of novel semiconducting polymers and other advanced materials.[7][8]

Understanding the synthetic pathways to brominated nitrothiophenes is therefore of paramount importance for chemists working in drug discovery and materials science. This guide will focus on the two principal and most widely employed strategies:

  • Nitration of Bromothiophenes: A classic electrophilic aromatic substitution approach where a pre-existing bromine atom directs the incoming nitro group.

  • Bromination of Nitrothiophenes: The direct halogenation of a nitro-substituted thiophene ring.

We will explore the nuances of each method, including the choice of reagents, reaction conditions, and the predictable, yet sometimes complex, regiochemical outcomes.

Foundational Principles: Electrophilic Substitution on the Thiophene Ring

The synthesis of brominated nitrothiophenes is fundamentally governed by the principles of electrophilic aromatic substitution (EAS) on the thiophene ring. Thiophene, being an aromatic heterocycle, readily undergoes EAS reactions such as nitration and halogenation.[9][10]

Reactivity and Regioselectivity

The sulfur atom in the thiophene ring plays a crucial role in directing electrophilic attack. It can donate its lone pair of electrons into the ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[9][11] This stabilization is most effective when the electrophile attacks the C2 (α) position, as this allows for resonance structures where the positive charge is delocalized onto the sulfur atom. Consequently, electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position.[12][13]

The presence of substituents on the thiophene ring significantly influences both the rate of reaction and the position of further substitution.

  • Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more susceptible to electrophilic attack. These groups are typically ortho, para-directing.[14]

  • Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, acyl) decrease the electron density of the ring, slowing down the rate of electrophilic substitution. These groups are generally meta-directing.[14]

Halogens, such as bromine, present an interesting case as they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because their lone pairs can participate in resonance to stabilize the arenium ion intermediate.[14]

General Mechanism of Electrophilic Aromatic Substitution

The general mechanism for the electrophilic substitution on a thiophene ring can be summarized in the following steps:

  • Generation of the Electrophile: A reactive electrophile (E+) is generated from the reagents.

  • Formation of the Sigma Complex: The π-electron system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][11]

  • Deprotonation and Aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.[9][11]

EAS_Mechanism Thiophene Thiophene Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex Attack by π-electrons Electrophile E+ Electrophile->Sigma_Complex Product Substituted Thiophene Sigma_Complex->Product Deprotonation HB H-Base+ Product->HB Base Base Base->Product

Caption: General mechanism of electrophilic aromatic substitution on a thiophene ring.

Synthetic Strategies for Brominated Nitrothiophenes

Strategy 1: Nitration of Bromothiophenes

The nitration of a pre-brominated thiophene is a common and effective method for synthesizing brominated nitrothiophenes. The regiochemical outcome of this reaction is dictated by the directing effect of the bromine atom and the inherent reactivity of the different positions on the thiophene ring.

3.1.1. Causality Behind Experimental Choices

The choice of nitrating agent and reaction conditions is critical for achieving high yields and selectivity.

  • Nitrating Agents: A mixture of nitric acid and a strong acid like sulfuric acid is a traditional nitrating agent. However, for more sensitive substrates or to achieve milder conditions, reagents like nitric acid in acetic anhydride or copper(II) nitrate can be employed.[15] The use of metal-exchanged clay catalysts with nitric acid offers an environmentally friendly alternative, avoiding the need for acetic anhydride.[16]

  • Solvents: Acetic anhydride is a common solvent that can also act as a dehydrating agent. Chlorinated solvents like chloroform or dichloromethane are also frequently used.

  • Temperature: Nitration reactions are typically exothermic and require careful temperature control to prevent over-nitration and side reactions. Reactions are often carried out at low temperatures (e.g., 0-5 °C).

3.1.2. Regioselectivity in the Nitration of Bromothiophenes
  • Nitration of 2-Bromothiophene: The bromine at the 2-position directs the incoming nitro group to the 5-position (para) and the 3-position (ortho). Due to the high reactivity of the 5-position in thiophenes, 2-bromo-5-nitrothiophene is generally the major product.

  • Nitration of 3-Bromothiophene: The bromine at the 3-position directs the incoming nitro group to the 2-position and the 5-position. The nitration of 3-bromothiophene can lead to a mixture of products, with 3-bromo-2-nitrothiophene often being the main product.[15] However, the formation of other isomers is also possible.[15]

Nitration_Regioselectivity cluster_2_bromo Nitration of 2-Bromothiophene cluster_3_bromo Nitration of 3-Bromothiophene 2-Bromothiophene 2-Bromothiophene 2-Bromo-5-nitrothiophene 2-Bromo-5-nitrothiophene 2-Bromothiophene->2-Bromo-5-nitrothiophene Major 2-Bromo-3-nitrothiophene 2-Bromo-3-nitrothiophene 2-Bromothiophene->2-Bromo-3-nitrothiophene Minor 3-Bromothiophene 3-Bromothiophene 3-Bromo-2-nitrothiophene 3-Bromo-2-nitrothiophene 3-Bromothiophene->3-Bromo-2-nitrothiophene Major Other Isomers Other Isomers 3-Bromothiophene->Other Isomers Minor

Caption: Regioselectivity in the nitration of bromothiophenes.

3.1.3. Experimental Protocol: Synthesis of 3-Bromo-2-nitrothiophene

This protocol is adapted from a literature procedure for the nitration of 3-bromothiophene.[15]

Materials:

  • 3-Bromothiophene

  • Nitric acid (concentrated)

  • Trifluoroacetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-bromothiophene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and trifluoroacetic anhydride to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for the specified time (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress to ensure complete consumption of the starting material and to observe the formation of the product.

  • Spectroscopic Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Bromination of Nitrothiophenes

The direct bromination of a nitrothiophene offers an alternative route to brominated nitrothiophenes. The strongly deactivating nitro group directs the incoming bromine atom to the meta positions.

3.2.1. Causality Behind Experimental Choices
  • Brominating Agents: Elemental bromine (Br₂) is a common brominating agent, often used in a solvent like acetic acid or chloroform.[13] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, which can be advantageous for preventing over-bromination.[7][17][18] The use of NBS in acetonitrile is an effective method for the regioselective bromination of activated arenes.[17]

  • Catalysts: For less reactive substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) may be required to polarize the bromine molecule and generate a more potent electrophile.

  • Temperature: Similar to nitration, bromination reactions are often performed at controlled temperatures to manage the reaction rate and selectivity.

3.2.2. Regioselectivity in the Bromination of Nitrothiophenes
  • Bromination of 2-Nitrothiophene: The nitro group at the 2-position deactivates the ring, particularly at the 3 and 5-positions. Bromination is expected to occur at the 4 and 5-positions.

  • Bromination of 3-Nitrothiophene: The nitro group at the 3-position deactivates the ring, with the strongest deactivation at the 2 and 4-positions. Bromination is expected to occur at the 5-position.

3.2.3. Experimental Protocol: Synthesis of 2-Bromo-3-hexyl-5-nitrothiophene (Illustrative Example)

This protocol is adapted from a procedure for the bromination of 3-hexylthiophene, followed by nitration.[7] A direct bromination of a pre-existing nitrothiophene would follow a similar principle.

Materials:

  • 3-Hexyl-2-nitrothiophene (hypothetical starting material for direct bromination)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Hexane

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 3-hexyl-2-nitrothiophene in a mixture of THF and hexane in a round-bottom flask.

  • Cool the solution to -5 °C.

  • Slowly add N-bromosuccinimide to the stirred solution over a period of one hour.

  • Allow the mixture to stir at room temperature for two hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel using hexane as the eluent.

Self-Validation:

  • Reaction Monitoring: Use TLC to track the disappearance of the starting material and the appearance of the brominated product.

  • Structural Confirmation: Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the position of the bromine atom.

Data Summary: A Comparative Overview

Reaction Substrate Reagents Typical Major Product Yield (%) Reference
Nitration3-BromothiopheneHNO₃ / Trifluoroacetic Anhydride3-Bromo-2-nitrothiophene58[15]
Bromination3-HexylthiopheneN-Bromosuccinimide2-Bromo-3-hexylthiophene68[7]
NitrationThiopheneMetal Exchanged Clay / HNO₃2-NitrothiopheneHigh Selectivity[16]

Safety and Handling

Working with the reagents involved in the synthesis of brominated nitrothiophenes requires strict adherence to safety protocols.

  • Bromine: Bromine is highly corrosive, toxic, and a strong oxidant.[19] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a face shield.[19][20] Have a neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of spills.[20]

  • Nitric Acid: Concentrated nitric acid is a strong acid and a powerful oxidizing agent. It can cause severe burns. Always wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Handle with care and avoid exposure.

  • General Precautions: Always conduct reactions in a fume hood. Be aware of the potential for exothermic reactions and have appropriate cooling baths ready. Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[21]

Conclusion and Future Outlook

The synthesis of brominated nitrothiophenes is a well-established area of organic chemistry, with reliable methods for accessing a variety of isomers. The choice between nitrating a bromothiophene or brominating a nitrothiophene will depend on the availability of the starting materials and the desired regiochemical outcome. As our understanding of structure-activity relationships continues to grow, the demand for novel brominated nitrothiophene derivatives is likely to increase.[3] Future research in this area may focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of new applications for these versatile building blocks in medicine and materials science.

References

  • Brainly.in. (2023, December 27). explain electrophilic substitution reaction in thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Retrieved from [Link]

  • SlidePlayer. (n.d.). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Retrieved from [Link]

  • Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved from [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • PMC. (n.d.). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Retrieved from [Link]

  • University of Washington. (n.d.). Bromine. Retrieved from [Link]

  • Sciforum. (n.d.). AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]

  • Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]

  • CDC. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

  • ResearchGate. (2019, January). Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-3-nitrothiophene. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluoroborate Salts. Retrieved from [Link]

  • Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
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  • PubMed. (2012, July 15). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

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  • PubMed. (2013, October 14). Synthesis of 2,5-asymmetrically substituted 3,4-diaminothieno[2,3-b]thiophenes by domino reaction. Retrieved from [Link]

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Sources

Technical Guide: Regioselectivity Patterns in 3-Methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in medicinal chemistry and materials science (e.g., P3HT precursors), 3-methylthiophene represents a classic case of competing vectors . The methyl group at position 3 introduces a dichotomy between electronic activation (favoring C-2) and steric hindrance (favoring C-5).

This guide provides a mechanistic blueprint for controlling this selectivity. By understanding the interplay between the sulfur atom's directing ability and the methyl group's bulk, you can predictably target the C-2 or C-5 positions using specific reagent classes: Electrophilic Aromatic Substitution (EAS), Organolithium chemistry, and Transition-Metal Catalyzed C-H activation.

Mechanistic Underpinnings: The Electronic vs. Steric Conflict

To control regioselectivity, one must first map the reactivity landscape of the substrate.

Electronic Vectors (The "Electronic Product")
  • The Sulfur Effect: The sulfur atom activates both

    
    -positions (C-2 and C-5) via resonance (+M effect), making them significantly more nucleophilic than the 
    
    
    
    -positions (C-3 and C-4).
  • The Methyl Effect: The methyl group at C-3 is an electron-donating group (EDG) via induction (+I) and hyperconjugation.

    • Impact on C-2: C-2 is ortho to the methyl group. It receives strong electron density, making it the most electronically activated site on the ring.

    • Impact on C-5: C-5 is meta-like relative to the methyl group. While still activated by the sulfur, it lacks the synergistic activation from the methyl group found at C-2.

Steric Vectors (The "Kinetic Product")
  • C-2 Obstruction: The C-2 position is adjacent to the C-3 methyl group. Bulky reagents or transition state structures face significant steric repulsion here.

  • C-5 Accessibility: The C-5 position is remote from the methyl group, offering an unobstructed approach for bulky electrophiles or bases.

Visualization of Reactivity Vectors

The following diagram maps these competing forces.

G Substrate 3-Methylthiophene C2 Position C-2 (Alpha to S, Ortho to Me) Substrate->C2 C5 Position C-5 (Alpha to S, Distal to Me) Substrate->C5 Electronic Electronic Activation (Highest HOMO coeff) C2->Electronic Synergistic Activation (S + Me) Steric Steric Environment C2->Steric High Hindrance C5->Electronic Base Activation (S only) C5->Steric Low Hindrance Product2 C-2 Functionalization (Thermodynamic/Small E+) Electronic->Product2 Dominates with Small Electrophiles Product5 C-5 Functionalization (Kinetic/Bulky E+/Base) Steric->Product5 Dominates with Bulky Bases/Catalysts

Figure 1: Reactivity map showing the conflict between electronic activation (favoring C-2) and steric accessibility (favoring C-5).

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the transition state usually resembles the sigma-complex intermediate. Because C-2 is the most electron-rich position, EAS generally favors C-2 , provided the electrophile is not excessively large.

Halogenation (Bromination)
  • Reagent: N-Bromosuccinimide (NBS).[1][2]

  • Outcome: High selectivity for 2-bromo-3-methylthiophene .

  • Mechanism: The reaction proceeds via a polar mechanism (unless radical initiators are used). The bromine cation (

    
    ) attacks the most nucleophilic C-2 position.
    
  • Note: If C-2 is blocked, or if excess reagent is used, C-5 is the secondary site, leading to 2,5-dibromo-3-methylthiophene.

Formylation (Vilsmeier-Haack)
  • Reagent:

    
     / DMF.
    
  • Outcome: Predominantly 2-formyl-3-methylthiophene .

  • Selectivity Tuning: While standard conditions favor C-2, using bulkier formylating agents (e.g., N-formylindoline) can shift the ratio slightly toward C-5, though C-2 remains the major electronic product.[3]

Organometallic Approaches: The Dominance of C-5

When using organolithium reagents (Lithiation), the rules change. The reaction is often controlled by the acidity of the proton and the kinetic accessibility of the site.

Direct Deprotonation (Lithiation)
  • Reagent: n-Butyllithium (n-BuLi) or LDA.

  • Outcome: Exclusively 5-lithio-3-methylthiophene .

  • Why:

    • Sterics: The bulky n-BuLi aggregate cannot easily access the C-2 proton due to the adjacent methyl group.

    • Acidity: While C-2 is theoretically slightly more acidic due to inductive effects, the kinetic barrier imposed by the methyl group renders C-5 the only accessible site at low temperatures (-78°C).

  • Utility: This is the primary method for introducing electrophiles (aldehydes, silanes, boronic esters) at the C-5 position without touching C-2.

The "Halogen Dance" Exception

If you start with 2-bromo-3-methylthiophene and treat it with LDA, you may observe a "halogen dance" where the lithium migrates to the thermodynamically more stable position, but for standard deprotonation of the parent molecule, C-5 is the target.

Transition Metal Catalyzed C-H Activation

Direct arylation using Palladium (Pd) catalysts offers a "tunable" approach, often referred to as Regiodivergent C-H Activation.

  • C-5 Selectivity: Standard Pd-catalyzed direct arylation (e.g., with aryl bromides) favors C-5. This is driven by the "concerted metalation-deprotonation" (CMD) mechanism where the bulky Pd-carboxylate complex prefers the less hindered C-5 C-H bond.

  • C-2 Selectivity: Achieving C-2 selectivity via C-H activation is difficult and often requires specific directing groups or silver (Ag) salts to modulate the acidity/metalation preference.

Experimental Protocols

The following protocols are designed to be self-validating . The appearance of specific colors or physical changes serves as an in-process check.

Protocol A: Regioselective C-2 Bromination (EAS)

Objective: Synthesis of 2-bromo-3-methylthiophene.

  • Setup: Flame-dry a 250 mL round-bottom flask. Add 3-methylthiophene (1.0 equiv, e.g., 10 mmol) and dissolve in DMF (Dimethylformamide, 0.5 M concentration).

    • Why DMF? Polar aprotic solvents suppress radical side-reactions (benzylic bromination on the methyl group) and favor the ionic EAS pathway.

  • Addition: Cool to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Validation: The solution should darken slightly (yellow/orange) but should not turn deep red/brown (indicative of polymerization or free

      
      ).
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour mixture into ice-cold water (5x reaction volume).

  • Workup: Extract with diethyl ether (3x). Wash organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography for this volatile liquid.

    • Expected Yield: 85-92%.

    • Regio-purity: >95% C-2 isomer (Check via GC-MS or 1H NMR: Look for loss of the doublet at

      
       6.9 ppm).
      
Protocol B: Regioselective C-5 Functionalization (Lithiation)

Objective: Synthesis of 3-methylthiophene-2-carbaldehyde (via C-5 lithiation? Correction: This yields the 5-isomer). Target: 5-formyl-3-methylthiophene .

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add 3-methylthiophene (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone).

    • Critical: Higher temperatures (-20°C) may lead to equilibration or ring-opening side reactions.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.

    • Validation: The solution often turns a pale yellow. Stir for 1 hour at -78°C.

  • Electrophile Trapping: Add anhydrous DMF (1.5 equiv) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to RT.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate.

    • Result: This protocol selectively targets C-5 due to the steric blocking of C-2 by the methyl group during the lithiation step.

Summary of Selectivity Patterns

Reaction TypeReagent ClassMajor RegioisomerDominant Factor
Bromination NBS / DMFC-2 (2-bromo)Electronic (Ortho-para direction)
Nitration

/

C-2 (Major)Electronic
Lithiation n-BuLi / THF / -78°CC-5 (5-lithio)Steric (Kinetic control)
C-H Arylation Pd(OAc)2 / PivOHC-5 Steric (CMD Mechanism)
Decision Logic for Synthesis

Use the following workflow to determine your synthetic route.

DecisionTree Start Start: 3-Methylthiophene Goal Desired Substitution Site? Start->Goal C2_Path Target: C-2 Goal->C2_Path C5_Path Target: C-5 Goal->C5_Path EAS Use Electrophilic Substitution (NBS, Vilsmeier) C2_Path->EAS Electronic Control Lithiation Use Lithiation (n-BuLi, -78°C) C5_Path->Lithiation Kinetic/Steric Control CH_Act Use C-H Activation (Pd cat, Steric control) C5_Path->CH_Act Catalytic Route Block Strategy: Block C-2 first (e.g., Brominate -> Lithiate -> Quench) EAS->Block If C-5 needed via EAS route

Figure 2: Decision tree for selecting the correct synthetic methodology based on the target position.

References

  • Gronowitz, S.; Frejd, T. (1976). On the Side-Chain Bromination of 3-Methylselenophene and 3-Methylthiophene. Synthetic Communications. Link

  • Loewe, R. S.; Ewbank, P. C.; Liu, J.; Zhai, L.; McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Link

  • Waser, J.; Gilaret, F. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. Link

  • Krompiec, S.; et al. (2022). Regioselectivity in Electrophilic Aromatic Substitution of Thiophene Derivatives. Molecules. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

Sources

Methodological & Application

Application Note: Strategic Functionalization of Thiophene Rings for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene rings are ubiquitous bioisosteres in modern agrochemistry, serving as lipophilic, metabolically stable replacements for phenyl and pyridine rings in fungicides (e.g., SDHIs like Penthiopyrad) and herbicides (e.g., Thifensulfuron-methyl). However, the high electron density of the thiophene sulfur creates two distinct challenges: (1) Regiocontrol , where the natural reactivity of the


-position (C2/C5) often precludes access to the 

-position (C3/C4), and (2) Catalyst Poisoning , where sulfur coordination deactivates transition metals. This guide details protocols to overcome these barriers, providing a roadmap for precise functionalization in crop protection discovery.

Strategic Overview: The Regioselectivity Landscape

The thiophene ring is not a simple benzene analogue; it is an electron-rich heterocycle with a strong dipole. The sulfur atom donates electron density into the ring via resonance but withdraws it via induction. This creates a stark reactivity gradient:

  • C2/C5 (

    
    -position):  Highly reactive toward electrophiles (EAS) and lithiation.
    
  • C3/C4 (

    
    -position):  Difficult to access directly; requires "blocking" strategies or halogen dance mechanisms.
    
Visualization: Decision Matrix for Thiophene Functionalization

The following diagram outlines the logical flow for selecting the correct synthetic pathway based on the desired substitution pattern.

ThiopheneStrategy Start Target Molecule Substitution? C2_Target C2/C5 (Alpha) Substitution Start->C2_Target Alpha C3_Target C3/C4 (Beta) Substitution Start->C3_Target Beta EAS Electrophilic Aromatic Substitution (Halogenation, Nitration) C2_Target->EAS Electrophiles Lithiation Direct Lithiation (n-BuLi) (-78°C) C2_Target->Lithiation Nucleophiles Direct_CH Ir-Catalyzed C-H Activation (Steric Control) C3_Target->Direct_CH Atom Economy Block_Strat Blocking Strategy (Silylate C2 -> Funct. C3 -> Desilylate) C3_Target->Block_Strat High Regio-fidelity Halogen_Dance Halogen Dance (LDA, -78°C migration) C3_Target->Halogen_Dance Isomerization

Figure 1: Strategic decision tree for selecting thiophene functionalization pathways based on regiochemical targets.

Core Protocols: Overcoming the Alpha-Bias

Protocol A: C2-Selective Lithiation & Boroylation

Use Case: Creating building blocks for Suzuki Coupling (e.g., for Penthiopyrad analogues).

Direct lithiation at C2 is faster and cleaner than halogen-lithium exchange if the C2 proton is available.

Reagents:

  • Thiophene (1.0 equiv)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes, 1.1 equiv)
  • Triisopropyl borate (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and thiophene. Cool to -78°C (dry ice/acetone bath). Critical: Temperature control prevents ring opening.

  • Deprotonation: Add

    
    -BuLi dropwise over 20 minutes. The solution often turns yellow/orange. Stir at -78°C for 1 hour.
    
    • Mechanism:[2][3] The C2 proton is the most acidic (

      
      ) due to the inductive effect of Sulfur.
      
  • Quench: Add triisopropyl borate dropwise. Stir for 30 mins at -78°C, then warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Quench with 2M HCl. Extract with EtOAc.

  • Purification: Recrystallize from hexane/ether. (Column chromatography on silica can cause protodeboronation of thiophene boronic acids; use neutral alumina if necessary).

Protocol B: Accessing C3 via "Blocking-Deblocking" Strategy

Use Case: Synthesizing 3-substituted thiophenes when direct C3-EAS fails.

Since electrophiles naturally attack C2, we must temporarily occlude this position.

Reagents:

  • Trimethylsilyl chloride (TMSCl)

  • LDA (Lithium diisopropylamide)

  • Electrophile (e.g., aldehyde, alkyl halide)

  • TBAF (Tetra-n-butylammonium fluoride)

Workflow:

  • Block C2: Treat thiophene with

    
    -BuLi (-78°C) followed by TMSCl. Yields 2-TMS-thiophene.
    
  • Functionalize C3:

    • Treat 2-TMS-thiophene with LDA (not

      
      -BuLi, to avoid desilylation) at -78°C.
      
    • Note: The TMS group exerts a steric directing effect, pushing the base to the C5 position? No. The TMS group actually directs lithiation to the C5 position (alpha to sulfur, distal to TMS).

    • Correction: To hit C3, one typically uses 3-bromothiophene as a starting material (commercially available) or utilizes the Halogen Dance .

    • Revised Protocol (Halogen Dance):

      • Start with 2-bromothiophene.

      • Add LDA at -78°C. The Lithium initially deprotonates C5.

      • The species rearranges (scrambles) to place the Lithium at C2 and the Bromine at C3 (thermodynamic product).

      • Quench with Electrophile.

Validated C3 Protocol (Halogen Dance):

  • Dissolve 2-bromothiophene in THF at -78°C.

  • Add LDA (1.1 equiv). Stir for 30 mins. The "dance" occurs, resulting in 3-bromo-2-lithiothiophene.

  • Quench with MeOH to get 3-bromothiophene (if pure isomer is needed) or an electrophile to get 2-substituted-3-bromothiophene.

Advanced Cross-Coupling: Mitigating Sulfur Poisoning

Thiophenes are notorious for poisoning Pd catalysts by forming stable Pd-S bonds that arrest the catalytic cycle.

Key Modifications for Agrochemical Scale-up:

  • Ligand Choice: Use bulky, electron-rich phosphines like SPhos or XPhos . These ligands create a protective shell around the Pd center, preventing non-productive sulfur coordination.

  • Catalyst Loading: Increase from standard 1 mol% to 2-5 mol% .

  • Base Selection: Use mild bases (K3PO4) to prevent hydrolysis of sensitive agrochemical esters.

Diagram: The SPhos-Protected Cycle

SuzukiCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd TransMet Transmetallation (Thiophene-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison Sulfur Poisoning (Pd-S coordination) TransMet->Poison Risk RedElim->Pd0 Poison->Pd0 SPhos prevents

Figure 2: Catalytic cycle highlighting the role of SPhos in preventing sulfur poisoning during thiophene cross-coupling.

Case Study: Synthesis of a SDHI Fungicide Intermediate

Target: N-(3-chloro-thiophen-2-yl)-nicotinamide analogue. This structure mimics the core of Boscalid but replaces the aniline with an aminothiophene.

Experimental Protocol:

StepReaction TypeReagents & ConditionsYieldNotes
1 Gewald ReactionAcetoacetanilide + Elemental Sulfur + Malononitrile + Morpholine (Cat). Ethanol, 60°C.82%Forms the 2-aminothiophene core. Classic multicomponent reaction.
2 Sandmeyer (Mod.)(i) t-BuONO, MeCN; (ii) CuCl2.75%Converts 2-amino to 2-chloro.
3 Halogen Dance(i) LDA, THF, -78°C; (ii) H2O quench.68%Migrates Cl from C2 to C3. Product: 3-chlorothiophene.
4 NitrationHNO3, Ac2O, 0°C.88%Installs Nitro at C2 (directed by C3-Cl).
5 ReductionFe powder, NH4Cl, EtOH/H2O.90%Reduces Nitro to Amine. Result: 2-amino-3-chlorothiophene.
6 AmidationNicotinoyl chloride, Et3N, DCM, 0°C -> RT.92%Final coupling to form the SDHI candidate.

Expert Insight on Step 3 (Halogen Dance): While the Gewald reaction constructs the ring, it often places substituents in fixed positions. To get the 3-chloro isomer specifically, the Halogen Dance is superior to attempting direct chlorination of thiophene, which yields mixtures of 2-Cl and 2,5-di-Cl.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield in Suzuki Coupling Catalyst poisoning by Sulfur.[4]Switch ligand to SPhos or XPhos . Increase Pd loading to 3 mol%.
Regioisomer Mixture (EAS) C2 vs C5 competition.Use low temperatures (-78°C to 0°C). If C2 is blocked, C5 is the only option.
Ring Opening Lithiation temperature too high.Maintain internal temperature < -70°C strictly during n-BuLi addition.
Protodeboronation Silica gel acidity during purification.Use neutral alumina or purify via crystallization. Add 1% Et3N to eluent.

References

  • Regioselective Synthesis of C3 Alkylated and Arylated Benzothiophenes. Nature Communications, 2017. Link[5]

  • The Role of Thiophene in Agrochemicals and Specialty Chemicals. Ningbo Inno Pharmchem, 2023.[6] Link

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 2018. Link

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 2023. Link

  • Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling. Angewandte Chemie, 2009. Link

Sources

Troubleshooting & Optimization

Minimizing byproduct formation during thiophene nitration reactions

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-THIO-NIT-001 | Version: 2.4 | Last Updated: 2025-05-15 Department: Process Chemistry & Safety Engineering

Executive Summary & Safety Directive

CRITICAL SAFETY WARNING: Unlike benzene, thiophene is extremely reactive toward electrophilic substitution (


 to 

times faster than benzene).
  • Do NOT use standard "Mixed Acid" (Conc. H₂SO₄ + HNO₃). This creates an uncontrollable exotherm, leading to explosive runaway and the formation of polymeric "tars" (polythiophene oxides).

  • The Standard: The Babasinian Modification (Acetyl Nitrate generated in situ) is the only recommended bench-scale protocol for high-yield mononitration.

This guide provides the operational parameters to maximize 2-nitrothiophene selectivity while suppressing dinitration and oxidative ring opening.

The Reagent System: Why Acetyl Nitrate?

To minimize byproducts, you must control the concentration of the nitronium ion (


). We utilize Acetyl Nitrate  (

), generated by mixing Fuming Nitric Acid with Acetic Anhydride.
Mechanistic Logic
  • Suppression of Sulfuric Acid: H₂SO₄ acts as a polymerization catalyst for thiophene. Eliminating it prevents "tar" formation.

  • Nitrous Acid Scavenging: The presence of

    
     causes an autocatalytic induction period, leading to sudden thermal spikes. Acetic anhydride helps mitigate this, though urea can be added as a scavenger if induction is observed.[1]
    
  • Regioselectivity: The acetyl nitrate complex is bulky, enhancing steric preference for the

    
    -position (C2) over the 
    
    
    
    -position (C3), though electronic effects dominate.
Visualizing the Reaction Pathway

The following diagram illustrates the generation of the active nitrating species and the competing byproduct pathways.

ThiopheneNitration HNO3 Fuming HNO3 AcONO2 Acetyl Nitrate (Active Species) HNO3->AcONO2 In situ generation Ac2O Acetic Anhydride Ac2O->AcONO2 Sigma Sigma Complex (Intermediate) AcONO2->Sigma Electrophilic Attack Thiophene Thiophene Thiophene->Sigma Polymer Polymeric Tars (Oxidative Degradation) Thiophene->Polymer Acid Catalysis / Runaway Prod2 2-Nitrothiophene (Major Target) Sigma->Prod2 Kinetic Control (<10°C) Prod3 3-Nitrothiophene (Isomeric Impurity) Sigma->Prod3 Minor Pathway DiNitro 2,4- & 2,5-Dinitrothiophene (Over-nitration) Prod2->DiNitro Excess Reagent / High Temp

Figure 1: Reaction network showing the generation of acetyl nitrate and the critical bifurcation points between product, over-nitration, and polymerization.

Experimental Protocol: The Babasinian Modification

This protocol is designed for kinetic control . Deviating from the temperature or addition rates will alter the byproduct profile immediately.

Reagent Stoichiometry Table
ComponentRoleMolar Eq.[2][3][4][5][6][7]Critical Parameter
Thiophene Substrate1.0Dissolved in Ac₂O to dilute heat of reaction.
Acetic Anhydride Solvent/Reagent3.5 - 4.0Must be in excess to consume water formed.
Fuming HNO₃ Nitrating Agent1.05 - 1.1Slight excess only. >1.2 eq increases dinitration.
Glacial Acetic Acid Co-SolventSolvent Vol.[2][4]Used to dilute HNO₃ before mixing.
Step-by-Step Workflow
  • Preparation of Nitrating Mix:

    • Dissolve 1.1 eq of Fuming HNO₃ in Glacial Acetic Acid.

    • Tip: Keep this solution cold (0–5°C).

  • Preparation of Substrate:

    • Dissolve 1.0 eq of Thiophene in Acetic Anhydride.

    • Load into a 3-neck flask with a thermometer and vigorous stirring.

  • The Controlled Addition (The "Make or Break" Step):

    • Cool substrate mix to 10°C .

    • Add Nitrating Mix dropwise.[2][4][8]

    • CRITICAL: Maintain internal temp between 10°C and 15°C .

    • If temp > 20°C: Stop addition immediately. Risk of dinitration spikes.

  • Quenching:

    • Pour mixture onto crushed ice. The product (2-nitrothiophene) precipitates as a solid; acid byproducts remain in the aqueous phase.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: The reaction mixture turned dark red/black. What happened?

Diagnosis: Oxidative degradation and polymerization. Root Cause:

  • Temperature Runaway: You likely exceeded 20°C during addition.

  • Acid Concentration: You may have used H₂SO₄ or insufficient Acetic Anhydride. Corrective Action:

  • Ensure the cooling bath is efficient (dry ice/acetone is too cold; use ice/salt).

  • Verify stirring rate. Localized hot spots at the addition point cause immediate charring.

Q2: I have a high percentage (>15%) of dinitrothiophene. How do I remove it?

Diagnosis: Over-nitration. Root Cause: Excess nitric acid or "dumping" the reagent too fast. Purification Protocol (Steam Distillation):

  • 2-Nitrothiophene is volatile with steam; dinitro-isomers have much lower volatility.

  • Steam distill the crude solid.[2][4] The distillate will be mostly pure mononitrothiophene.

  • Recrystallize the distillate from petroleum ether to remove traces of the 3-nitro isomer.

Q3: Can I scale this up to 1kg?

Diagnosis: Safety Risk. Answer: NO. In a batch reactor, the heat transfer surface area decreases relative to volume as you scale up. The exotherm of thiophene nitration is severe. Solution: For scales >100g, you must switch to Continuous Flow Chemistry (see Module 5) or use a semi-batch loop to manage the heat load.

Advanced Protocol: Continuous Flow Nitration

For high-throughput or larger scale synthesis, flow chemistry is superior due to enhanced heat transfer, allowing for higher temperatures (faster kinetics) without the safety risk.

Flow Process Diagram

FlowNitration FeedA Feed A: Thiophene in Ac2O Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: HNO3 in AcOH FeedB->Mixer Pump B Reactor Residence Coil (T = 20-40°C, t = 2-5 min) Mixer->Reactor Quench Ice/Water Quench (Continuous) Reactor->Quench

Figure 2: Continuous flow setup allows for precise residence time control, minimizing the contact time between product and excess nitrating agent, thus reducing dinitration.

Comparison: Batch vs. Flow
MetricBatch (Babasinian)Continuous Flow
Temperature STRICTLY < 15°CCan operate 20–50°C
Reaction Time 2–4 Hours2–5 Minutes
Dinitro- Impurity 5–10%< 2%
Safety Profile High Runaway RiskIntrinsically Safe (Low active volume)

References

  • Babasinian, V. S. "2-Nitrothiophene."[1][4] Organic Syntheses, Coll.[1][4][9] Vol. 2, p. 466 (1943); Vol. 14, p. 76 (1934).[1]

    • The foundational text for the acetic anhydride modific
  • Othmer, K. "Nitration."[4][10] Kirk-Othmer Encyclopedia of Chemical Technology.

    • General industrial background on nitr
  • Cantillo, D., Kappe, C. O. "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." Angewandte Chemie International Edition, 2025 (Recent advances in furan/thiophene nitration safety).[11]

    • Demonstrates the safety benefits of generating acetyl nitr
    • (Note: Representative link for Kappe Group nitration work).

  • BenchChem Protocols.

    • Modern bench-scale adapt

Sources

Stability of 2-Bromo-3-methyl-5-nitrothiophene under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 2-Bromo-3-methyl-5-nitrothiophene , a highly functionalized heteroaromatic intermediate used in pharmaceutical and agrochemical synthesis.

The Core Stability Rule:

  • Acidic Conditions: High Stability. The electron-withdrawing nitro group deactivates the ring, preventing acid-catalyzed degradation or polymerization.

  • Basic Conditions: High Instability/Reactivity. The molecule is a textbook substrate for Nucleophilic Aromatic Substitution (

    
    ). Exposure to nucleophilic bases (hydroxides, alkoxides, amines) will result in rapid displacement of the bromine atom or ring degradation.
    

Part 1: The Electronic Landscape (Why It Reacts)

To troubleshoot effectively, you must understand the electronic "push-pull" nature of this molecule.

  • The "Pull" (Activation): The nitro group (

    
    ) at position C5 is a potent electron-withdrawing group (EWG). Through resonance, it depletes electron density from the thiophene ring, specifically activating the C2 position (para-like relationship).
    
  • The "Target" (Leaving Group): The bromine atom at C2 is a good leaving group.

  • The Consequence: In the presence of a base (which often acts as a nucleophile), the C2 carbon is highly susceptible to attack. The ring accepts the negative charge (stabilized by the nitro group), forming a Meisenheimer complex, followed by the ejection of bromide.

Part 2: Stability in Acidic Conditions

Status:STABLE

This compound is generally synthesized under harsh acidic conditions (e.g., nitration of 2-bromo-3-methylthiophene using


 or 

). Therefore, it survives environments that would decompose electron-rich thiophenes.
Troubleshooting Acidic Workflows
Issue Probable Cause Solution
Precipitation in Acid Solubility limits. Nitrothiophenes are lipophilic and poorly soluble in aqueous acids.Use a co-solvent like acetic acid or perform a biphasic workup (DCM/Acid).
Loss of Product Phase separation error. The nitro group increases density; ensure you haven't discarded the wrong layer.Check both layers by TLC before disposal.
Decomposition Extreme conditions. While stable to mineral acids, fuming sulfuric acid at high heat may cause sulfonation at C4.Maintain temperatures

during acidic processing.

Part 3: Stability in Basic Conditions

Status: ⚠️ UNSTABLE / REACTIVE

This is the primary source of experimental failure. In basic media, the compound does not just "degrade"; it chemically transforms via


.
Mechanism of Failure: Nucleophilic Aromatic Substitution ( )

When exposed to a base (e.g., Sodium Hydroxide, Potassium Carbonate in Methanol), the following sequence occurs:

  • Attack: Nucleophile (

    
    , 
    
    
    
    ) attacks C2.
  • Intermediate: Formation of a resonance-stabilized anionic complex (Meisenheimer complex).

  • Elimination: Bromide (

    
    ) is expelled.
    
  • Result: You isolate the 2-hydroxy or 2-methoxy derivative, not your starting material.

Troubleshooting Basic Workflows
Observation Diagnosis Corrective Action
Yield is 0% after Suzuki Coupling Competitive

. The base (e.g.,

) reacted with the substrate faster than the Pd catalyst.
Switch to anhydrous mild bases (e.g.,

,

) or use non-nucleophilic bases (e.g., DIPEA) if applicable. Avoid alcohols as solvents.
Solution turns deep red/purple Meisenheimer Complex formation. This intense color change indicates the ring is under nucleophilic attack.Immediately neutralize the reaction. Check TLC for "spot-to-spot" conversion (indicates substitution, not random decomposition).
Product is an oil instead of solid Hydrolysis. The Br was replaced by OH, forming a ketone/enol tautomer which is often oily.Do not use NaOH/KOH for workups. Use saturated

or dilute

to quench reactions.

Part 4: Visualizing the Reactivity

The following diagram illustrates the divergent pathways based on pH conditions.

StabilityPathways Start 2-Bromo-3-methyl- 5-nitrothiophene AcidCond Acidic Condition (H+, HNO3) Start->AcidCond BaseCond Basic Condition (OH-, RO-, RNH2) Start->BaseCond Stable STABLE (No Reaction) AcidCond->Stable  EWG Deactivates Ring   Meisenheimer Meisenheimer Complex BaseCond->Meisenheimer  Nucleophilic Attack   Substituted Substitution Product (2-OH / 2-OR / 2-NHR) Meisenheimer->Substituted  Loss of Br-  

Figure 1: Decision tree showing the high stability in acid versus the substitution pathway in base.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use sodium bicarbonate (


) for the workup? 
A:  Yes, but proceed with caution. While bicarbonate is a weak base, prolonged contact in an aqueous biphasic system can still lead to slow hydrolysis, especially if the mixture is warm.
  • Recommendation: Use cold, saturated

    
     and minimize contact time. Separate phases quickly.
    

Q2: I need to perform a Suzuki coupling. What is the best protocol? A: Avoid standard aqueous protocols (e.g.,


/Water/Toluene).
  • Protocol: Use anhydrous conditions.

    • Solvent: Dioxane or DMF (Dry).

    • Base: Anhydrous Potassium Phosphate (

      
      ) or Cesium Fluoride (
      
      
      
      ).
    • Reasoning: Removing water and active nucleophiles (like hydroxide generated from carbonate equilibrium) prevents the

      
       side reaction.
      

Q3: Is the compound light sensitive? A: Yes, like many nitro-aromatics and alkyl bromides, it can undergo photolytic degradation over time. Store in amber vials.

Q4: How do I confirm if my compound has degraded via


? 
A:  Check the 1H NMR .
  • Starting Material: The C4-H proton appears as a singlet around 7.5 - 8.0 ppm (deshielded by the nitro group).

  • Substitution Product: If Br is replaced by OMe (methoxy), you will see a new singlet (3H) around 4.0 ppm . If hydrolyzed to the hydroxy form, the spectra may become complex due to tautomerization.

References

  • Consiglio, G., Spinelli, D., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2. Link

  • D'Anna, F., et al. (2006).[1] Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry. Link

  • Blatt, A. H., et al. (1943). 2-Nitrothiophene Synthesis (Nitration Protocol). Organic Syntheses, Coll. Vol. 2, p.466. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link

Sources

Technical Support Center: Enhancing the Thermal Stability of Nitro-Substituted Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling nitro-substituted thiophene intermediates. These compounds are pivotal in the synthesis of pharmaceuticals, dyes, and conducting polymers.[1][2] However, their synthesis and handling are often complicated by their inherent thermal instability. The electron-withdrawing nature of the nitro group, combined with the reactivity of the thiophene ring, creates a delicate balance that researchers must navigate carefully.[3][4]

This guide is structured to address the practical challenges you may face in the lab. We will move from foundational questions to specific troubleshooting scenarios, providing not just protocols, but the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What fundamentally causes the thermal instability in nitro-substituted thiophenes?

A1: The instability arises from a combination of factors rooted in the molecule's electronic structure:

  • Electron-Withdrawing Nitro Group: The powerful electron-withdrawing nature of the nitro group (–NO₂) significantly influences the aromatic system. While it deactivates the ring toward certain reactions, it also makes the molecule susceptible to nucleophilic attack and can participate in decomposition pathways.[3][4]

  • Reactive Thiophene Ring: Thiophene is an electron-rich heterocycle, making it highly reactive towards electrophiles like the nitronium ion (NO₂⁺).[5][6] This high reactivity can lead to aggressive, exothermic nitration reactions that are difficult to control, promoting side reactions and degradation if not properly managed.

  • Oxidative Sensitivity: The reaction conditions for nitration, often involving strong acids and oxidizing agents, can lead to oxidative decomposition of the sensitive thiophene ring, resulting in the formation of tars and colored impurities.[2][7] The appearance of a pink or dark red color during nitration is a classic indicator of such undesirable oxidation.[3][7]

Q2: What are the common degradation pathways for these intermediates?

A2: Degradation can occur during synthesis, purification, or storage. Key pathways include:

  • Oxidative Ring Cleavage: Under harsh nitrating conditions, the thiophene ring can be oxidized, leading to the formation of maleic acid, oxalic acid, and sulfuric acid, among other byproducts.[2]

  • Over-Nitration: The formation of dinitro- or trinitro-thiophenes can occur, especially if reaction conditions are not tightly controlled.[2][8] These highly nitrated compounds are often less stable and more hazardous.

  • Nitro-Group Transformations: The nitro group itself can be reduced, especially in the presence of certain reagents or conditions, to form nitroso, hydroxylamino, or amino derivatives.[9] While sometimes a desired transformation, unintentional reduction leads to impurities.[10][11]

  • Polymerization/Tar Formation: Uncontrolled exothermic reactions or the presence of acidic impurities can catalyze polymerization, resulting in the formation of intractable tars.[12]

Q3: How does the position of the nitro group and other substituents affect stability?

A3: Substituent effects are critical. Theoretical and experimental studies show that the position and electronic nature of substituents significantly alter the molecule's stability.[13][14]

  • Positional Isomerism: Nitration of thiophene kinetically favors the 2-position over the 3-position due to the higher electron density and more stable intermediate carbocation.[15] 3-Nitrothiophene has a higher melting point and is less soluble than 2-nitrothiophene, which can be used to facilitate separation.[2][8]

  • Electronic Effects: Electron-withdrawing groups can sometimes stabilize the aromatic ring by delocalizing charge, while electron-donating groups can increase electron density, potentially enhancing reactivity in some contexts but also influencing stability.[14][16] The specific interplay of these effects dictates the overall thermal profile of the derivative.

Q4: What are the most critical safety precautions when working with these compounds?

A4: Nitroaromatic compounds are hazardous, and nitrothiophenes are no exception.[4][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. 2-Nitrothiophene is an active poison, and skin contact with its solutions can cause painful blisters.[7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation.[18][19]

  • Temperature Control: Nitration reactions can be highly exothermic and even explosive.[1][5] Strict temperature control using ice baths is mandatory.

  • Storage: Store nitrothiophene intermediates in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[7][18][19] They are often sensitive to light, which can cause discoloration and degradation.[7]

Part 2: Troubleshooting Guide for Experimental Issues

Issue 1: "My thiophene nitration reaction turned dark red/black and is producing tar."

Question: I'm trying to nitrate thiophene using a standard mixed acid protocol, but the reaction is uncontrollable, turning dark and yielding a thick, tarry substance instead of the desired yellow crystals. What is causing this, and how can I prevent it?

Answer: This is a classic sign of an uncontrolled, exothermic reaction leading to oxidative degradation and polymerization of the thiophene ring.[2][7] Thiophene is highly reactive, and traditional nitrating mixtures (conc. HNO₃/H₂SO₄) are often too aggressive.[5]

Causality & Solution Workflow:

Caption: Troubleshooting workflow for uncontrolled thiophene nitration.

In-Depth Explanation: The most successful and reproducible method for nitrating thiophene involves using a solution of fuming nitric acid in a mixture of acetic acid and acetic anhydride.[2][3][7] Acetic anhydride serves two purposes: it acts as a scavenger for any water produced, and it generates acetyl nitrate, a milder and more selective nitrating agent that reduces the risk of violent, oxidative side reactions.[5] Maintaining a temperature below room temperature, ideally around 10°C, is critical to prevent superheating.[7]

Issue 2: "My product is decomposing during purification by distillation."

Question: I've successfully synthesized 2-nitrothiophene, but when I attempt to purify it by vacuum distillation, I observe significant charring and low recovery. Is there a better way?

Answer: While 2-nitrothiophene can be distilled (boiling point ~225°C), it is not always recommended due to its potential for thermal decomposition at elevated temperatures.[7] The presence of even trace acidic impurities can catalyze decomposition at high temperatures.

Recommended Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Steam Distillation The product is co-distilled with steam at a lower temperature (~100°C). The nitrothiophene can be recovered from the acidic distillate.[7]Gentle, low-temperature method that avoids thermal decomposition. Effective for removing non-volatile impurities.Can be time-consuming; requires subsequent extraction of the product from the aqueous distillate.
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize.Excellent for achieving high purity. Can remove isomeric impurities (e.g., 3-nitrothiophene).Requires finding a suitable solvent system. Product loss in the mother liquor is inevitable.
Solvent Choice Petroleum ether (b.p. 20-40°C) is highly recommended for yielding a pure, snow-white product.[7] Other solvents like ethanol can also be used but may not be as effective at removing all colored impurities.[2][7]

Pro-Tip: To remove trace dinitrothiophene impurities, which often impart a yellow color, dissolve the product in alcohol and add a single drop of weak alcoholic potassium hydroxide. A pink or red color indicates the presence of the dinitro- impurity.[7] Careful recrystallization is required to remove it.

Issue 3: "My isolated nitrothiophene turns from yellow to brown during storage."

Question: My freshly prepared 2-nitrothiophene was a nice pale yellow solid, but after a few weeks on the shelf, it has darkened to a brownish color. Is it degrading, and how can I prevent this?

Answer: Yes, this discoloration indicates degradation. Nitrothiophenes are known to be sensitive to light and air (oxidation) over time.[7]

Best Practices for Storage:

  • Protect from Light: Store the material in an amber vial or a container wrapped in aluminum foil. Drying should also be done in the absence of light, for instance, in a brown desiccator.[7]

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Low Temperature: Store the container in a refrigerator or freezer to slow the rate of any potential decomposition reactions.

  • Purity is Key: Ensure the material is highly pure before storage. Residual acids from the synthesis can act as catalysts for degradation.

Part 3: Key Experimental Protocols

Protocol 1: Controlled Synthesis of 2-Nitrothiophene

This protocol is adapted from a robust procedure to maximize yield and minimize thermal hazards.[3][7]

Materials:

  • Thiophene (84 g, 1 mole)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51, 80 g, 1.2 moles)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

  • Petroleum Ether (b.p. 20-40°C)

Procedure:

  • Prepare Solutions (Caution: Exothermic): a. In a suitable flask, dissolve 84 g of thiophene in 340 mL of acetic anhydride. b. In a separate, large flask, slowly add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with shaking and cooling in an ice bath. This is the nitrating mixture.

  • Set up the Reaction: In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add half of the nitrating mixture. Cool the flask to 10°C using an external ice bath.

  • First Addition (Critical Step): Begin the dropwise addition of half of the thiophene solution to the stirred nitrating mixture. Monitor the temperature closely and ensure it does not rise above room temperature. A rapid initial temperature increase is expected; control it with the ice bath.[7] A persistent light brown color indicates a healthy reaction; a pink or red color signals undesirable oxidation.[3]

  • Second Addition: Once the first half of the thiophene is added, cool the reaction mixture back down to 10°C. Add the remaining nitrating mixture to the flask at once.

  • Complete the Reaction: Continue the dropwise addition of the remaining thiophene solution, maintaining temperature control. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. The product, mononitrothiophene, will separate as pale yellow crystals.[7]

  • Isolation: Filter the cold mixture through a Büchner funnel, wash thoroughly with ice water, and press the solid dry. Dry the product in a brown desiccator to protect it from light.[7]

  • Purification (Optional but Recommended): For the highest purity, the product can be steam-distilled and then recrystallized from low-boiling petroleum ether.[7]

Protocol 2: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

TGA is an essential technique for quantifying the thermal stability of your intermediates. It measures mass loss as a function of temperature.[20]

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Data Interpretation:

  • Onset Temperature of Decomposition (Td): This is a key metric, often defined as the temperature at which 5% weight loss occurs.[20] A higher Td indicates greater thermal stability.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

  • Char Yield: The percentage of material remaining at the end of the experiment (e.g., at 600°C) can provide insight into the decomposition mechanism.[20]

By comparing the Td values of different batches or differently substituted intermediates, you can quantitatively assess the success of your stabilization strategies.

References

  • Babasinian, V. S. (1943). 2-NITROTHIOPHENE. Organic Syntheses, Coll. Vol. 2, p.466. Available from: [Link]

  • Choudary, B. M., et al. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. European Patent EP 1 346 991 B1. Available from: [Link]

  • Choudary, B. M., et al. (2003). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents EP1346991A1.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]

  • Notario, R., et al. (2012). Substituent effects on the thermochemistry of thiophenes. a theoretical (G3(MP2)//B3LYP and G3) study. The Journal of Physical Chemistry A, 116(17), 4363–4370. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Available from: [Link]

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Available from: [Link]

  • Filo. (2025). Explain the disproportionate Nitration of Thiophene in term reaction kinetic. Available from: [Link]

  • ResearchGate. (2025). Substituent effects on the S–H bond dissociation energies of thiophenols. Available from: [Link]

  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]

  • Google Patents. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. US6794521B2.
  • LinkedIn. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Why is the rate of nitration greater for thiophene than toluene?. Available from: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: Regiochemical Assignment of 2-Bromo-3-methyl-5-nitrothiophene via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note designed for medicinal chemists and structural biologists. It focuses on the critical task of distinguishing regioisomers in substituted thiophenes—a common challenge in drug discovery scaffolds.

Executive Summary

Thiophene derivatives are ubiquitous in pharmaceutical intermediates (e.g., in the synthesis of antipsychotics and kinase inhibitors). However, electrophilic aromatic substitution (EAS) on pre-substituted thiophenes often yields regioisomeric mixtures that are difficult to distinguish by Mass Spectrometry alone.

This guide provides a definitive protocol for assigning the structure of 2-Bromo-3-methyl-5-nitrothiophene , distinguishing it from its potential regioisomer, 2-Bromo-3-methyl-4-nitrothiophene . We utilize comparative 1H and 13C NMR analysis, grounded in substituent chemical shift (SCS) additivity rules and experimental precursor data.

Structural Challenge & Logic

The synthesis of the target compound typically involves the nitration of 2-bromo-3-methylthiophene . Due to the directing effects of the sulfur atom and the substituents, nitration preferentially occurs at the


-position (C5). However, steric bulk or competitive electronic effects can lead to minor amounts of the 

-nitro isomer (C4).

The Core Question: How do we confirm the nitro group is at C5 and not C4?

  • Target (Major): this compound (H at C4).

  • Isomer (Minor): 2-Bromo-3-methyl-4-nitrothiophene (H at C5).

Decision Logic Diagram

The following flowchart outlines the logic for distinguishing these isomers based on scalar coupling and chemical shift environments.

NMR_Assignment_Logic Start Crude Reaction Mixture (Nitration Product) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Singlet_Check Observe Aromatic Singlet? H_NMR->Singlet_Check Shift_Analysis Chemical Shift (δ) Analysis Singlet_Check->Shift_Analysis Yes (1H) Case_A δ ~ 7.8 - 8.0 ppm (H4: Beta-position) Shift_Analysis->Case_A Shielded Relative to H5 Case_B δ > 8.2 ppm (H5: Alpha-position) Shift_Analysis->Case_B Deshielded (Alpha to S) Coupling_Check Long-range Coupling (4J) to Methyl Group? Case_A->Coupling_Check Result_Isomer ISOMER: 2-Bromo-3-methyl-4-nitrothiophene Case_B->Result_Isomer No (H5 is distal to Me3) Result_Target CONFIRMED TARGET: This compound Coupling_Check->Result_Target Yes (H4 is adjacent to Me3)

Caption: Decision tree for distinguishing thiophene regioisomers using 1H NMR chemical shifts and coupling constants.

Comparative NMR Data Analysis

The following tables compare the Experimental Precursor data against the Predicted Target values. The prediction utilizes thiophene-specific Substituent Chemical Shift (SCS) additivity rules [1, 2].

Table 1: 1H NMR Chemical Shift Assignment (DMSO-d6/CDCl3)
PositionPrecursor: 2-Bromo-3-methylthiophene (Exp) [3]Target: this compound (Calc)Alternative: 2-Bromo-3-methyl-4-nitrothiophene (Calc)Diagnostic Note
H4 (

)
6.70 ppm (d, J=5.9 Hz)~7.90 ppm (s)N/A (Substituted)Target Marker: H4 is shielded relative to H5 but deshielded by ortho-NO2.
H5 (

)
7.10 ppm (d, J=5.7 Hz)N/A (Substituted)> 8.30 ppm (s)Isomer Marker: H5 is naturally downfield (alpha to S) + ortho-NO2 effect.
CH3 2.20 ppm (s)2.40 ppm (s)2.35 ppm (s)Methyl shift is less diagnostic than aromatic protons.
Coupling J(H4,H5) = 5.9 HzJ(H4, Me) ~ 1.0 Hz (q)No J(H5, Me)H4-Me adjacency in Target allows for distinct 4-bond coupling (allylic).
Table 2: 13C NMR Chemical Shift Assignment
CarbonAssignmentShift (ppm)Rationale (SCS Effects)
C2 C-Br112.5Bromine ipso-effect is shielding (-15 ppm relative to thiophene).
C3 C-Me138.0Methyl ipso-effect is deshielding (+15 ppm); Beta-effect of Br.
C4 C-H 128.5 Beta-carbon. Deshielded by adjacent NO2 (C5) and Me (C3).
C5 C-NO2 150.2 Alpha-carbon. Strong deshielding by Nitro group (ipso).
CH3 Methyl15.5Typical benzylic/allylic methyl region.

Critical Insight: In the 13C spectrum, the C-NO2 peak (C5) will be significantly broad or lower intensity due to the lack of NOE enhancement (quaternary) and coupling to the quadrupolar 14N nucleus.

Experimental Protocols

Synthesis (Nitration)

To generate the sample for analysis, standard nitration protocols for deactivated thiophenes are employed.

  • Dissolution: Dissolve 2-bromo-3-methylthiophene (1.0 eq) in Acetic Anhydride (

    
    ).
    
  • Nitration: Cool to 0°C. Add Fuming

    
     (1.1 eq) dropwise. Note: Temperature control is vital to prevent dinitration.
    
  • Quench: Pour mixture onto ice water.

  • Extraction: Extract with Dichloromethane (DCM), wash with Brine, dry over

    
    .
    
  • Purification: The crude solid is often a mixture. Recrystallize from Ethanol or perform Flash Chromatography (Hexanes/EtOAc 9:1) to isolate the major isomer (Target).

NMR Sample Preparation & Acquisition

For definitive assignment, high-concentration samples are required to observe long-range couplings.

  • Solvent:

    
     (Chloroform-d) is preferred for resolution; 
    
    
    
    if solubility is poor (expect shifts to move downfield by ~0.2 ppm in DMSO).
  • Concentration: ~10 mg in 600 µL solvent.

  • Parameters:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 1024 scans, 2s relaxation delay (essential for quaternary C-Br and C-NO2 detection).

    • HMBC (Optional): If ambiguity remains, run Heteronuclear Multiple Bond Correlation. Look for correlation between Methyl protons and C4 (strong) vs C5 (weak/none).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard SCS tables for heteroaromatics).

  • Gronowitz, S. (1963). "Chemistry of Thiophenes." Advances in Heterocyclic Chemistry, 1, 1-124. Link

  • Spinelli, D., et al. (1982). "Nitrothiophenes: Synthesis and Reactivity." Journal of the Chemical Society, Perkin Transactions 2.

Disclaimer: The chemical shifts provided for the target product are calculated values based on established substituent chemical shift additivity rules for thiophene derivatives, calibrated against the experimental precursor data. Experimental verification is recommended for regulatory submissions.

Sources

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-methyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation patterns generated, particularly under electron ionization (EI), provide a veritable fingerprint of a molecule, offering profound insights into its chemical architecture. This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-3-methyl-5-nitrothiophene, a substituted thiophene of interest in medicinal chemistry and materials science. By examining the fragmentation of structurally related compounds, we can build a robust predictive model for our target molecule and understand the influence of each substituent on the fragmentation pathways.

The Logic of Fragmentation: A Predictive Approach

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable. This instability is relieved through a cascade of fragmentation events, governed by the inherent chemical bonds and the stability of the resulting fragments. For this compound, we can anticipate several key fragmentation pathways based on the functional groups present: the thiophene ring, a bromine atom, a methyl group, and a nitro group.

A critical aspect of analyzing bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, providing a clear diagnostic marker in the mass spectrum.

Comparative Fragmentation Analysis

To construct a reliable fragmentation pattern for this compound, we will draw comparisons with the known mass spectra of simpler, related thiophene derivatives.

CompoundKey Fragmentation ObservationsReference
Thiophene The mass spectrum is dominated by the molecular ion peak due to the stability of the aromatic ring.
2-Bromothiophene A prominent molecular ion peak is observed with the characteristic M/M+2 isotopic pattern. The primary fragmentation involves the loss of the bromine atom.
3-Methylthiophene The molecular ion is strong. A significant fragment corresponds to the loss of a hydrogen atom to form a stable thiophenylmethyl cation.
2-Bromo-5-nitrothiophene The fragmentation is expected to be more complex. We anticipate the loss of the nitro group (NO₂) and the bromine atom as primary fragmentation steps.
2-Methyl-5-nitrothiophene Fragmentation will likely involve the loss of the nitro group and potentially rearrangement and cleavage of the methyl group.

Predicted Fragmentation Pattern of this compound

Based on the comparative analysis, we can predict the major fragmentation pathways for this compound. The molecular weight of the primary isotopologue (with ⁷⁹Br) is approximately 236.9 g/mol .

Key Predicted Fragments:

m/z (for ⁷⁹Br)Proposed FragmentFragmentation Pathway
237/239[C₅H₄⁷⁹/⁸¹BrNO₂S]⁺˙Molecular Ion (M⁺˙)
191/193[C₅H₄⁷⁹/⁸¹BrS]⁺˙Loss of NO₂
158[C₅H₄NO₂S]⁺Loss of Br
112[C₄H₄S]⁺˙Loss of Br and NO₂
97[C₄H₃S]⁺Further fragmentation of the thiophene ring

The fragmentation cascade is initiated by the ionization of the thiophene ring. The electron-withdrawing nature of the nitro group and the presence of the halogen create multiple potential cleavage points.

Fragmentation_Pathway M [M]⁺˙ (m/z 237/239) This compound F1 [M - NO₂]⁺˙ (m/z 191/193) M->F1 - NO₂ F2 [M - Br]⁺ (m/z 158) M->F2 - Br F3 [M - NO₂ - Br]⁺ (m/z 112) F1->F3 - Br F2->F3 - NO₂ F4 [C₄H₃S]⁺ (m/z 97) F3->F4 - CH₃

A Senior Application Scientist's Guide to the Structural Elucidation of Brominated Methyl-Nitrothiophene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 2-Bromo-3-methyl-5-nitrothiophene from 2-Bromo-4-methyl-5-nitrothiophene

Introduction: The Challenge of Regioisomeric Specificity

In the fields of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. A minor shift in a functional group's position can drastically alter a molecule's biological activity, pharmacokinetic profile, or electronic properties. Constitutional isomers, molecules sharing an identical molecular formula (C₅H₄BrNO₂S) but differing in atomic connectivity, present a significant analytical challenge.[1][2] This guide provides an in-depth, multi-technique strategy for the unambiguous differentiation of two critical thiophene-based regioisomers: this compound and 2-Bromo-4-methyl-5-nitrothiophene. Our approach prioritizes not just the acquisition of data, but the fundamental understanding of how structural differences manifest in distinct spectroscopic and chromatographic signatures.

Compound A Compound B
This compound 2-Bromo-4-methyl-5-nitrothiophene
CAS: 119547-34-3CAS: 3034-66-8

Logical Framework for Isomer Differentiation

A robust and self-validating workflow is essential for conclusive identification. The process begins with high-resolution separation, followed by parallel spectroscopic analyses. Each technique provides orthogonal data points that, when combined, create an undeniable structural proof.

Differentiation_Workflow cluster_0 Analytical Strategy cluster_1 Spectroscopic Analysis cluster_2 Confirmation Isomeric_Mixture Isomeric Mixture or Unknown Sample Separation Chromatographic Separation (GC or LC) Isomeric_Mixture->Separation Isomer_A Isolated Isomer 1 Separation->Isomer_A  RT₁ Isomer_B Isolated Isomer 2 Separation->Isomer_B  RT₂ NMR NMR Spectroscopy (¹H, ¹³C, 2D-NOESY) Isomer_A->NMR MS Mass Spectrometry (GC-MS) Isomer_A->MS IR FTIR Spectroscopy Isomer_A->IR Isomer_B->NMR Isomer_B->MS Isomer_B->IR Data_Interpretation Comparative Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Identification Unambiguous Identification Data_Interpretation->Identification

Caption: Expected NOESY correlations for each isomer.

Predicted Spectroscopic Data
ParameterThis compound2-Bromo-4-methyl-5-nitrothiopheneRationale
¹H Aromatic Signal Singlet, ~8.0-8.2 ppmSinglet, ~7.4-7.6 ppmThe H4 proton is adjacent to the strongly deshielding nitro group, resulting in a significant downfield shift.
¹H Methyl Signal Singlet, ~2.4-2.6 ppmSinglet, ~2.2-2.4 ppmThe methyl group's position influences its own chemical shift relative to the other substituents.
¹³C Signals 5 distinct signals5 distinct signalsBoth isomers have the same number of unique carbon environments.
¹³C (C-H) ~125-130 ppm~130-135 ppmThe chemical shift of the protonated carbon (C4 vs. C3) will differ based on adjacent substituents.
¹³C (C-CH₃) ~135-140 ppm~140-145 ppmThe chemical shift of the carbon bearing the methyl group (C3 vs. C4) is a key differentiator.
2D NOESY No cross-peak between aromatic H and methyl HStrong cross-peak between aromatic H and methyl HThis provides definitive proof of the 4-methyl substitution pattern.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time (hundreds or thousands of scans) due to the low natural abundance of ¹³C. [3]4. 2D NOESY Acquisition: Set up a 2D NOESY experiment. Use a mixing time appropriate for small molecules (typically 500-800 ms) to allow for the buildup of NOE correlations. Process the 2D data and look for the critical aromatic-methyl cross-peak.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation

GC-MS is a hyphenated technique that combines the powerful separation capabilities of gas chromatography with the structural information provided by mass spectrometry. It is ideal for differentiating volatile isomers. [4]

Expertise & Causality:
  • Gas Chromatography (GC): The two isomers possess slightly different polarities and boiling points due to their distinct dipole moments. This will result in different retention times (RT) on a GC column, allowing for their physical separation from a mixture. Generally, the isomer with the lower boiling point will elute first.

  • Mass Spectrometry (MS): Upon entering the mass spectrometer, molecules are ionized (typically by electron impact, EI) and fragmented. While both isomers have the same molecular weight (221.0 g/mol for ⁷⁹Br, 223.0 g/mol for ⁸¹Br), their fragmentation patterns will differ. The stability of the resulting carbocations and radical fragments is dependent on the original positions of the substituents. The characteristic 1:1 isotopic signature of bromine (M+ and M+2 peaks) will be present for both.

Predicted Fragmentation Differences
FeatureThis compound2-Bromo-4-methyl-5-nitrothiopheneRationale
Molecular Ion (M⁺) m/z 221/223m/z 221/223Identical molecular weight. The M+2 peak is due to the ⁸¹Br isotope.
Loss of -NO₂ (M-46) m/z 175/177m/z 175/177Common fragmentation pathway for nitroaromatics.
Loss of -Br (M-79/81) m/z 142m/z 142Loss of the bromine radical.
Benzylic-type Cleavage Likely less prominentMay show a more stable fragment from cleavage adjacent to the ring.The stability of fragments formed by cleavage of the methyl group or other bonds can differ, leading to variations in fragment ion abundance.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

  • GC Method: Use a temperature program that provides good separation. A typical program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

  • MS Method: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis: Compare the retention times and the relative abundances of the fragment ions in the mass spectra of the two separated isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprinting

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [5]While less definitive than NMR for this specific problem, it serves as an excellent confirmatory technique. [6]

Expertise & Causality:

Both isomers will display characteristic absorption bands for the nitro group (NO₂), aromatic C-H, and C-S bonds. [7][8]The primary differences will appear in the "fingerprint region" (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations and other skeletal vibrations in this region are highly sensitive to the substitution pattern on the thiophene ring. [9]

Expected Vibrational Frequencies
Vibrational ModeExpected Wavenumber (cm⁻¹)This compound2-Bromo-4-methyl-5-nitrothiophene
Aromatic C-H Stretch 3100-3000PresentPresent
Aliphatic C-H Stretch 2980-2850PresentPresent
NO₂ Asymmetric Stretch 1550-1500Present, specific frequencyPresent, slightly different frequency
NO₂ Symmetric Stretch 1370-1330Present, specific frequencyPresent, slightly different frequency
C=C Ring Stretch 1600-1450Multiple bandsBands will have shifted frequencies
C-H Out-of-Plane Bend 900-700Specific patternDifferent pattern
Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the spectra of the two isomers, paying close attention to shifts in the nitro group stretches and the unique patterns in the fingerprint region.

Summary and Conclusion

The differentiation of this compound and 2-Bromo-4-methyl-5-nitrothiophene, while challenging, is readily achievable through a systematic and multi-faceted analytical approach.

TechniqueKey Differentiating Feature
¹H NMR Different chemical shifts for the aromatic and methyl singlets.
2D NOESY NMR Presence (4-methyl isomer) vs. Absence (3-methyl isomer) of an aromatic-methyl cross-peak. This is the most definitive evidence.
¹³C NMR Distinct chemical shifts for all five carbon signals, particularly the protonated and methyl-substituted carbons.
GC-MS Different GC retention times and minor but potentially significant differences in the relative abundance of mass spectral fragments.
FTIR Unique vibrational patterns in the fingerprint region (1500-700 cm⁻¹).

While each technique provides valuable clues, the cornerstone of an unambiguous identification lies in the 2D NOESY NMR experiment . The observation of a through-space correlation between the methyl and aromatic protons provides irrefutable evidence for the 2-Bromo-4-methyl-5-nitrothiophene structure. By integrating data from chromatography and multiple spectroscopic methods, researchers can ensure the absolute structural integrity of their compounds, a non-negotiable requirement in modern drug development and materials research.

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